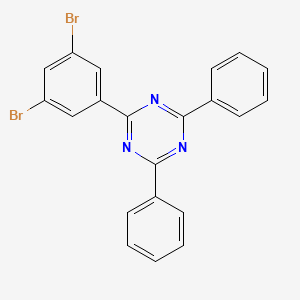

![molecular formula C15H17N3O5S B2570136 methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate CAS No. 2034238-18-9](/img/structure/B2570136.png)

methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . Pyrazolo[1,5-a]pyrazin-4(5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .

Synthesis Analysis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis

The InChI code for a similar compound, (S)-3-iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, is1S/C7H8IN3O/c1-4-2-9-7(12)6-5(8)3-10-11(4)6/h3-4H,2H2,1H3,(H,9,12)/t4-/m0/s1 . Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones are basic substrates for various synthetic transformations . They react regioselectively with N-iodosuccinimide to form 7-iodo derivatives .Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized new sulfonamide derivatives with pyridazinyl and pyrazole rings, exploring their reactivities and evaluating their antimicrobial activities against common bacterial strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. Some compounds demonstrated significant antibacterial properties, indicating their potential as antimicrobial agents (Mohamed, 2007).

Corrosion Inhibition

Pyranopyrazole derivatives were investigated for their role as corrosion inhibitors for mild steel in acidic solutions. Studies showed high inhibition efficiency, suggesting these compounds could serve as effective corrosion inhibitors in industrial applications, particularly in protecting metallic structures against acidic corrosion (Yadav et al., 2016).

Catalysis and Green Chemistry

The research has also extended into the realm of catalysis, where novel methodologies utilizing sulfonic acid functionalized ionic liquids have been developed for the synthesis of heterocyclic compounds. These methods emphasize green chemistry principles, offering efficient, eco-friendly routes to synthesize various pharmacologically relevant compounds (Zolfigol et al., 2015).

Biological Evaluation and Drug Development

Compounds derived from the synthesis involving methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate have been evaluated for various biological activities, including their potential as cyclooxygenase-2 (COX-2) inhibitors, which could have implications for developing new anti-inflammatory drugs (Penning et al., 1997).

Antioxidant and α-Glucosidase Inhibitory Activities

The antioxidant and α-glucosidase inhibitory activities of Schiff bases containing pyrazole rings have been investigated, revealing significant potential in managing oxidative stress and diabetes. These findings suggest a promising avenue for the development of new therapeutic agents (Pillai et al., 2019).

Future Directions

Derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have been proposed for the treatment of lysosomal and neurodegenerative, as well as cardiovascular diseases . Incorporating functional groups into the pharmacophore of pyrazolopyrazinone scaffold represents an efficient approach for designing new synthetic platforms with potential significance in combinatorial and medicinal chemistry .

Mechanism of Action

Target of Action

Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists of vasopressin and fibrinogen receptors, modulators of glutamate receptors GluN2A and mGluR5, inhibitors of mycobacterium tuberculosis H37RV, inhibitors of lung cancer tumors A549 and H322b, inhibitors of the catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 .

Mode of Action

For example, they can act as antagonists, blocking the activity of certain receptors, or as inhibitors, preventing the function of specific enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the wide range of targets it interacts with. For instance, by acting as an antagonist of vasopressin and fibrinogen receptors, it could affect the regulation of blood pressure and clotting. By inhibiting the function of mycobacterium tuberculosis H37RV, it could interfere with the growth and survival of this bacterium .

Pharmacokinetics

The properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target it interacts with. For example, by inhibiting the function of mycobacterium tuberculosis H37RV, it could lead to the death of these bacteria. By acting as an antagonist of vasopressin and fibrinogen receptors, it could affect blood pressure regulation and clotting .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect its stability and activity. Similarly, the presence of other substances, such as proteins or lipids, could affect its absorption and distribution .

properties

IUPAC Name |

methyl 3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S/c1-22-13-4-3-11(15(19)23-2)9-14(13)24(20,21)17-7-8-18-12(10-17)5-6-16-18/h3-6,9H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTRTVLVMGZRGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2570053.png)

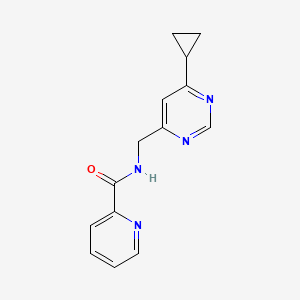

![4-propyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2570057.png)

![3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570058.png)

![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2570059.png)

![N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide](/img/structure/B2570062.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2570064.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2570065.png)

![1,7-bis[(2-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2570066.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B2570070.png)

![8-(pyrrolidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2570072.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2570075.png)

![2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2570076.png)